methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
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Overview
Description
Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyridine ring with an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
N-((1-methyl-1H-indol-3-yl)methyl)-4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Studied for its anti-tubercular activity.
The uniqueness of methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDDYIHZIFFKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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